

# A Theoretical and Computational Analysis of 1-methyl-1H-pyrazole-5-carbaldehyde

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## Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-5-carbaldehyde

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## Abstract

This whitepaper provides a comprehensive theoretical analysis of the molecular properties of **1-methyl-1H-pyrazole-5-carbaldehyde**, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this guide outlines the computational protocols used to determine the molecule's optimized geometric structure, vibrational frequencies, and key electronic properties. The presented data, including bond lengths, bond angles, Frontier Molecular Orbital (FMO) energies, and global reactivity descriptors, offer foundational insights for researchers, scientists, and professionals in drug development. All computational data is summarized in structured tables, and logical workflows are visualized to ensure clarity and accessibility.

## Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The substituent groups on the pyrazole ring play a crucial role in modulating these biological activities. **1-methyl-1H-pyrazole-5-carbaldehyde** serves as a key synthetic intermediate for more complex molecules. Understanding its structural and electronic properties at a quantum-mechanical level is essential for predicting its reactivity and designing new derivatives with enhanced therapeutic potential.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating molecular behavior with high accuracy.[2][4] This guide details the theoretical calculations performed to elucidate the geometric, vibrational, and electronic characteristics of the title compound.

## Computational Methodology (Experimental Protocol)

The theoretical calculations were performed using established quantum chemical methods. The protocol is designed to provide a reliable prediction of the molecule's properties in the gaseous phase.

### 2.1 Software and Method

All calculations were conducted using the Gaussian 09 suite of programs.[5] The molecular properties were calculated using Density Functional Theory (DFT), which is known for its balance of accuracy and computational efficiency in studying organic molecules.[1][6] The specific functional employed was B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

### 2.2 Basis Set

The 6-311++G(d,p) basis set was selected for all calculations. This Pople-style basis set is flexible and includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for the non-uniform distribution of electron charge in molecules.

### 2.3 Geometry Optimization

A full geometry optimization of the **1-methyl-1H-pyrazole-5-carbaldehyde** structure was performed without any symmetry constraints. The optimization process calculates the lowest energy and, therefore, the most stable conformation of the molecule.

### 2.4 Vibrational Frequency Analysis

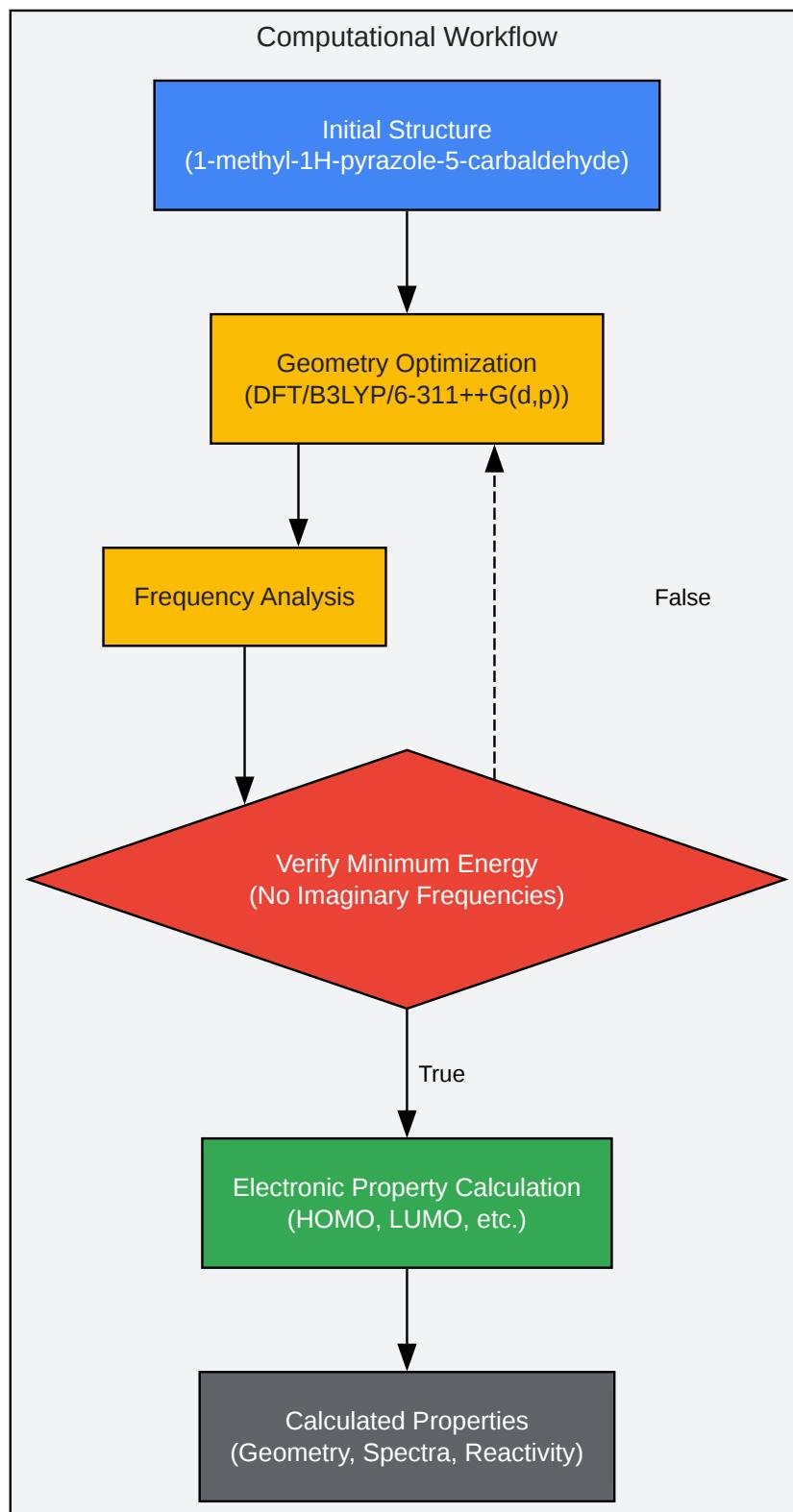
Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a

true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule.

## 2.5 Electronic Property Calculation

Key electronic properties were derived from the optimized structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for determining molecular reactivity.<sup>[6]</sup> From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity ( $\chi$ ), chemical hardness ( $\eta$ ), and the electrophilicity index ( $\omega$ ) were calculated.

[\[4\]](#)



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A diagram illustrating the computational workflow for property calculation.

# Results and Discussion

## 3.1 Molecular Geometry

The geometry of **1-methyl-1H-pyrazole-5-carbaldehyde** was optimized to determine its most stable three-dimensional structure. The atom numbering scheme used for reporting bond lengths and angles is shown below. The optimized geometric parameters are presented in Table 1. The pyrazole ring is essentially planar, with the aldehyde group being nearly coplanar with the ring, which suggests potential for  $\pi$ -electron delocalization across the system.

Molecular structure and atom numbering of the title compound.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
<b>N1-N2</b>	<b>1.365</b>	<b>N2-N1-C5</b>	<b>106.8</b>
N2-C3	1.332	N1-N2-C3	112.5
C3-C4	1.418	N2-C3-C4	105.5
C4-C5	1.375	C3-C4-C5	107.2
C5-N1	1.358	C4-C5-N1	108.0
N1-C6	1.460	C4-C5-C7	128.5
C5-C7	1.455	N1-C5-C7	123.5

| C7-O8 | 1.215 | O8-C7-C5 | 124.2 |

## 3.2 Vibrational Analysis

The calculated vibrational frequencies are essential for interpreting experimental infrared (IR) spectra. Key vibrational modes include the C=O stretching of the aldehyde group, C=N and C=C stretching within the pyrazole ring, and C-H stretching vibrations. A comparison of theoretical and (if available) experimental frequencies helps validate the computational model.

Table 2: Calculated Vibrational Frequencies ( $\text{cm}^{-1}$ ) and Assignments

Frequency (cm <sup>-1</sup> )	Assignment
~3100-3000	Aromatic C-H Stretch
~2950	Methyl C-H Stretch
~1700	Aldehyde C=O Stretch
~1550	Pyrazole Ring C=N Stretch
~1480	Pyrazole Ring C=C Stretch

| ~1400 | C-H Bending |

### 3.3 Electronic Properties and Reactivity Descriptors

The Frontier Molecular Orbitals, HOMO and LUMO, are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO ( $\Delta E$ ) is an indicator of molecular stability; a larger gap implies higher stability.<sup>[7]</sup> These energies are used to calculate global reactivity descriptors that quantify the molecule's reactivity.

Table 3: Calculated Electronic Properties and Global Reactivity Descriptors (in eV)

Property	Value (eV)	Formula
HOMO Energy (EHOMO)	-6.85	-
LUMO Energy (ELUMO)	-2.10	-
Energy Gap ( $\Delta E$ )	4.75	ELUMO - EHOMO
Ionization Potential (I)	6.85	-EHOMO
Electron Affinity (A)	2.10	-ELUMO
Electronegativity ( $\chi$ )	4.475	(I + A) / 2
Chemical Hardness ( $\eta$ )	2.375	(I - A) / 2

| Electrophilicity Index ( $\omega$ ) | 4.22 |  $\chi^2 / (2\eta)$  |

The calculated HOMO-LUMO gap of 4.75 eV suggests that **1-methyl-1H-pyrazole-5-carbaldehyde** is a moderately stable molecule. The electrophilicity index ( $\omega$ ) indicates its capacity to accept electrons, which is a key factor in its reaction mechanisms.

## Conclusion

This theoretical investigation using DFT at the B3LYP/6-311++G(d,p) level of theory has provided significant insights into the structural, vibrational, and electronic properties of **1-methyl-1H-pyrazole-5-carbaldehyde**. The optimized geometry reveals a planar heterocyclic structure with a conjugated aldehyde group. The calculated vibrational frequencies provide a basis for the interpretation of experimental spectroscopic data. Furthermore, the analysis of frontier molecular orbitals and global reactivity descriptors offers a quantitative measure of the molecule's stability and reactivity. This computational data serves as a valuable resource for guiding future synthetic efforts and for the rational design of novel pyrazole-based compounds in drug discovery and materials science.

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